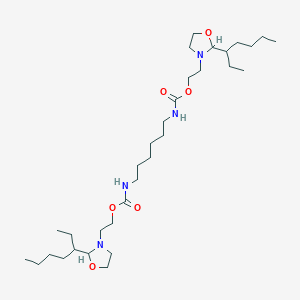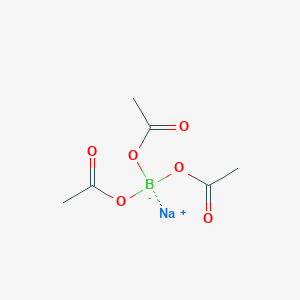![molecular formula C11H12O5 B140587 4-[(2-甲氧基苯氧基)甲基]-1,3-二氧杂环-2-酮 CAS No. 2049-21-0](/img/structure/B140587.png)
4-[(2-甲氧基苯氧基)甲基]-1,3-二氧杂环-2-酮
描述
“4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one” is a chemical compound with the molecular formula C11H12O5 . It is a pharmaceutical reference standard and is categorized under respiratory drugs . It is also considered an impurity in the drug types of expectorants and muscle relaxants .
Molecular Structure Analysis
The molecular structure of “4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one” is determined by its molecular formula, C11H12O5 . Its average mass is 224.210 Da and its monoisotopic mass is 224.068466 Da .科学研究应用
碳酸丙烯酯中的电解性质:在碳酸丙烯酯上用甲氧基甲基取代甲基会影响其物理和电解性质。与碳酸丙烯酯相比,甲氧基碳酸丙烯酯 (MetPC) 显示出更高的粘度和更低的离子电导率,但在放电测量中仍提供相当的重量电容 (南武等人,2013)。
环境污染物的电化学还原:环境污染物甲基三氯生可以在玻璃碳电极上发生电化学还原。甲氧基的存在会影响还原过程,导致形成各种甲氧基衍生物 (Peverly 等人,2014)。
手性模板合成:已经开发出一种合成顺式-2-取代 5-甲基(或苯基)1,3-二氧杂环-4-酮的实用方法,该方法是一种用于各种合成应用的手性模板。这种方法利用 2-甲氧基-1,3-二氧杂环中间体,突出了甲氧基取代的二氧杂环在手性合成中的多功能性 (长濑等人,2006)。
手性化合物中的羟甲基化:在手性 N,N'-双(2-羟基苯基)-2,2-二甲基-1,3-二氧杂环-4,5-二甲酰胺中观察到独特的分子间羟甲基化,证明了甲氧基化二氧杂环衍生物在电子冲击电离下的反应性 (徐等人,2010)。
甲氧基苯酚的热化学性质:与甲氧基取代的二氧杂环在结构上相关的甲氧基苯酚表现出显着的分子间和分子内氢键。这些化合物因其热化学性质以及它们在溶液和气相中的行为而受到研究,这与了解甲氧基取代的二氧杂环的性质有关 (Varfolomeev 等人,2010)。
聚合物化学中的共聚合:外亚甲基-1,3-二氧杂环与其他化合物使用不同引发剂的共聚合是一个重要的研究领域。这项研究提供了甲氧基取代的二氧杂环在复杂的聚合过程中可能如何表现的见解 (谢里夫等人,2001)。
属性
IUPAC Name |
4-[(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXWOTFONXXTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2COC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562613 | |
| Record name | 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one | |
CAS RN |
2049-21-0 | |
| Record name | 1,3-Dioxolan-2-one, 4-((2-methoxyphenoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOCARBAMOL DIOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T0C1PA2R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)






